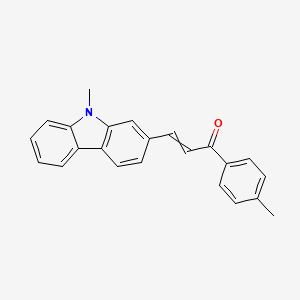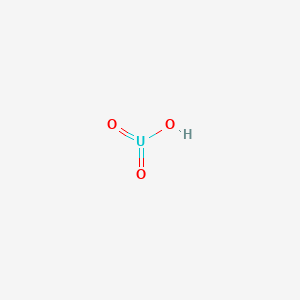![molecular formula C22H22N2S B14570899 N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea CAS No. 61353-91-1](/img/structure/B14570899.png)
N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea typically involves the reaction of aniline derivatives with isothiocyanates. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Aniline derivative (e.g., 2-methylaniline) reacts with an isothiocyanate (e.g., phenyl isothiocyanate) to form the corresponding thiourea derivative.
Step 2: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Step 3: The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, leading to changes in protein conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the methyl and phenyl substituents.
N,N’-Diphenylthiourea: Similar structure but lacks the methyl substituents.
Uniqueness
N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is unique due to the presence of both methyl and phenyl substituents, which can enhance its chemical reactivity and biological activity compared to other thiourea derivatives.
Properties
CAS No. |
61353-91-1 |
|---|---|
Molecular Formula |
C22H22N2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[(4-methylphenyl)-phenylmethyl]thiourea |
InChI |
InChI=1S/C22H22N2S/c1-16-12-14-19(15-13-16)21(18-9-4-3-5-10-18)24-22(25)23-20-11-7-6-8-17(20)2/h3-15,21H,1-2H3,(H2,23,24,25) |
InChI Key |
MQLIUMXKMQJZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


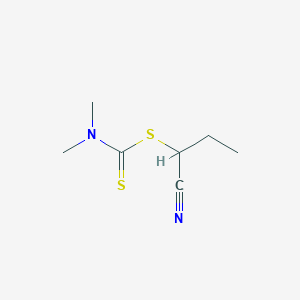


methanone](/img/structure/B14570828.png)
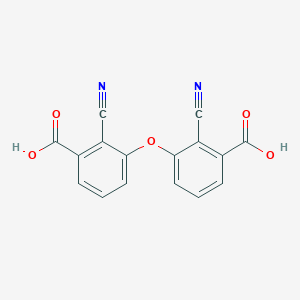
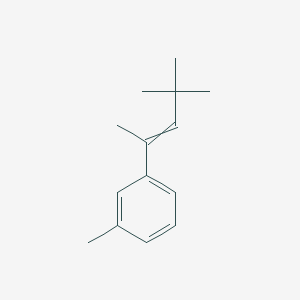
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
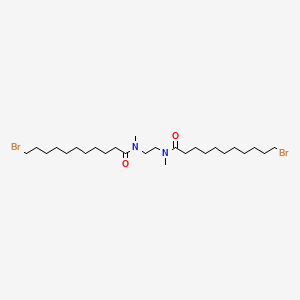
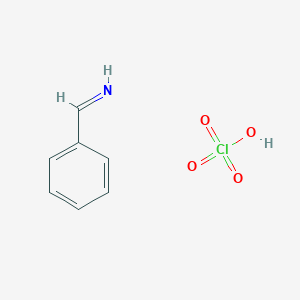
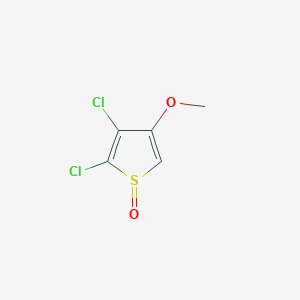
![2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14570866.png)
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)
